molecular formula C15H12Cl3NO2 B10962886 2-(4-chlorophenoxy)-N-(3,4-dichlorobenzyl)acetamide

2-(4-chlorophenoxy)-N-(3,4-dichlorobenzyl)acetamide

Cat. No.: B10962886
M. Wt: 344.6 g/mol
InChI Key: XEAUSKQLWUIWOC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3,4-dichlorobenzyl)acetamide is an organic compound characterized by the presence of chlorinated phenoxy and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3,4-dichlorobenzyl)acetamide typically involves the following steps:

    Etherification Reaction: The starting material, m-dichlorobenzene, undergoes an etherification reaction with p-chlorophenol salt in the presence of a catalyst such as copper oxide or cupric salt. This reaction generates 3,4’-dichloro-diphenyl ether.

    Acylation Reaction: The 3,4’-dichloro-diphenyl ether is then subjected to an acylation reaction with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalysts can enhance the reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(3,4-dichlorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(3,4-dichlorobenzyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3,4-dichlorobenzyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}ethan-1-one
  • 2-chloro-4-(4-chlorophenoxy)-hypnone

Uniqueness

2-(4-chlorophenoxy)-N-(3,4-dichlorobenzyl)acetamide is unique due to its specific combination of chlorinated phenoxy and benzyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H12Cl3NO2

Molecular Weight

344.6 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(3,4-dichlorophenyl)methyl]acetamide

InChI

InChI=1S/C15H12Cl3NO2/c16-11-2-4-12(5-3-11)21-9-15(20)19-8-10-1-6-13(17)14(18)7-10/h1-7H,8-9H2,(H,19,20)

InChI Key

XEAUSKQLWUIWOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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